molecular formula C15H11ClN2O3S B13066201 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B13066201
M. Wt: 334.8 g/mol
InChI Key: OBQRMOKADOPOKI-XYOKQWHBSA-N
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Description

Introduction to 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name This compound provides a complete structural description. Breaking down the nomenclature:

  • Imidazolidin-4-one : A five-membered saturated ring containing two nitrogen atoms at positions 1 and 3, with a ketone group at position 4.
  • 2-Sulfanylidene : A thione (=S) group replacing the oxygen at position 2.
  • 5-(Furan-2-ylmethylidene) : A furan ring attached via a methylidene (-CH=) group at position 5, creating conjugation with the imidazolidinone core.
  • 3-(3-Chloro-4-methoxyphenyl) : A para-methoxy, meta-chloro substituted benzene ring at position 3.

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C₁₅H₁₁ClN₂O₃S
Molecular Weight 334.78 g/mol
CAS Registry Number 721903-54-4
SMILES Notation O=C(/C(N1)=C\C2=CC=CO2)N(C3=CC=C(OC)C(Cl)=C3)C1=S

The planar furan and imidazolidinone systems create an extended π-conjugated framework, while the chloro-methoxyphenyl group introduces steric bulk and electronic diversity.

Historical Context of Imidazolidinone Derivatives in Medicinal Chemistry

Imidazolidinones have served as privileged scaffolds in drug discovery since the mid-20th century. Key milestones include:

  • Antimicrobial Applications : Early work demonstrated that 2-thioxoimidazolidin-4-one derivatives exhibit potent activity against Gram-positive bacteria and fungi. The thione group enhances hydrogen bonding with microbial enzymes.
  • Anticancer Potential : Derivatives like 5-(arylidene)imidazolidinones show cytotoxicity through topoisomerase inhibition, as seen in NSC 320207.
  • Neurological Targets : Structural analogs act as GABA receptor modulators, though this compound’s substituents suggest divergent target profiles.

Table 2: Evolution of Imidazolidinone Pharmacophores

Era Structural Feature Therapeutic Focus
1960s Simple alkyl substitutions Antibacterials
1980s Arylidene extensions Antifungals/Cytotoxics
2000s Heteroaromatic conjugates Kinase inhibition
2010s+ Thioxo + fused rings (e.g., this compound) Multitarget agents

The current compound exemplifies modern design principles combining thioxo groups for target engagement and furan-phenolic systems for optimized pharmacokinetics.

Structural Significance of Thioxo and Furanyl Methylene Substituents

Thioxo (Sulfanylidene) Group
  • Electronic Effects : The thiocarbonyl (C=S) group increases ring polarization compared to carbonyl analogs, enhancing dipole interactions with biological targets.
  • Hydrogen Bonding : Acts as both hydrogen bond acceptor (via sulfur lone pairs) and weak donor (through α-C-H), enabling diverse binding modes.
  • Metabolic Stability : Resists hepatic oxidation better than oxo analogs, potentially improving half-life.
Furanyl Methylene Substituent
  • Conjugation Effects : The furan’s oxygen lone pairs conjugate with the imidazolidinone’s π-system, creating a rigid, planar structure that favors intercalation or enzyme active-site binding.
  • Bioisosteric Potential : Furan rings often mimic phenolic groups in drug-receptor interactions while offering superior metabolic stability.
  • Synthetic Versatility : The exocyclic double bond at C5 allows further functionalization via cycloadditions or nucleophilic attacks.

Figure 1: Electronic Interactions in the Core Structure

Furan-O → Conjugation → Imidazolidinone ← Thioxo-S  
       ↑                   ↑  
       π-Cloud             Polarized C=S  

This electronic synergy likely enhances both target affinity and physicochemical properties compared to simpler imidazolidinones.

Properties

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

(5E)-3-(3-chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H11ClN2O3S/c1-20-13-5-4-9(7-11(13)16)18-14(19)12(17-15(18)22)8-10-3-2-6-21-10/h2-8H,1H3,(H,17,22)/b12-8+

InChI Key

OBQRMOKADOPOKI-XYOKQWHBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/NC2=S)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CO3)NC2=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-chloro-4-methoxyphenyl derivative, followed by the introduction of the furan ring and the imidazolidinone core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Antibacterial Activity

Research has indicated that compounds containing imidazole and furan rings often exhibit significant antibacterial properties. In a study published in Molecules, various derivatives of imidazole were tested against Gram-positive and Gram-negative bacteria, revealing promising results for compounds similar to 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one. These derivatives showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's antifungal potential has also been explored. Studies have demonstrated that imidazole derivatives can inhibit the growth of fungi by disrupting their cell membranes. The presence of the furan ring in the structure may enhance this activity by facilitating better interaction with fungal cell targets .

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation .

Case Studies

StudyFindings
Antibacterial Efficacy A study evaluated the antibacterial activity of several imidazole derivatives, including compounds structurally related to this compound, showing significant inhibition against S. aureus and E. coli at low concentrations .
Antifungal Activity Compounds with similar scaffolds were tested against common fungal pathogens, demonstrating effective inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections .
Anticancer Mechanisms Research highlighted the ability of certain imidazole-based compounds to induce apoptosis in breast cancer cell lines, indicating a potential pathway for cancer therapy development .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Imidazolidinone Derivatives

Compound Name Core Structure Position 3 Substituent Position 5 Substituent Functional Group at Position 2 Molecular Weight
Target Compound Imidazolidinone 3-Chloro-4-methoxyphenyl Furan-2-ylmethylidene Sulfanylidene (C=S) ~365.8*
3-(3-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one Imidazolidinone 3-Methoxyphenyl 4-Methoxyphenylmethylidene Sulfanylidene (C=S) ~371.4
3-(4-Methylphenyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one Imidazolidinone 4-Methylphenyl Isopropyl Sulfanylidene (C=S) 248.34
2-(4-Chlorophenyl)-5-(cyclohex-1-en-1-yl)-3-(4-methylphenylsulfonyl)-1-phenylimidazolidin-4-one Imidazolidinone 4-Chlorophenyl Cyclohex-1-en-1-yl Sulfonyl (SO₂) ~499.0
(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-... Thiazolidinone Complex substituents Pyrazole-linked substituent Thioxo (C=S) 592.1

*Estimated based on molecular formula C₁₇H₁₂ClN₂O₃S.

Key Observations:

The sulfanylidene group (C=S) in the target compound and is less electron-withdrawing than the sulfonyl group (SO₂) in , which may reduce oxidative stability but improve hydrogen-bonding capacity .

Steric and Conformational Differences: The furan-2-ylmethylidene group in the target compound introduces planar aromaticity, favoring π-π stacking interactions, whereas the cyclohexenyl group in adopts a half-chair conformation, leading to distinct crystal packing patterns .

Crystallographic and Intermolecular Interaction Comparisons

  • The target compound’s furan moiety may engage in π-π stacking similar to the imidazolidine-benzene interactions observed in , which stabilize crystal lattices .
  • In contrast, compounds like lack aromatic substituents, relying on van der Waals forces for packing .

Biological Activity

The compound 3-(3-Chloro-4-methoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one , identified by CAS number 721903-54-4 , is a novel imidazolidine derivative that has garnered attention for its potential biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H11ClN2O3SC_{15}H_{11}ClN_{2}O_{3}S with a molecular weight of 334.78 g/mol . The structure includes a furan moiety, which is often associated with various biological activities, including antibacterial and anticancer effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives containing furan and imidazolidine structures. The compound has been evaluated against various bacterial strains:

  • Activity Against Gram-positive and Gram-negative Bacteria :
    • The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with reported Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM for S. aureus and 40 to 70 µM for E. coli .
    • Comparative studies indicated that while the compound shows promising activity, it is less potent than standard antibiotics such as ceftriaxone, which has MIC values of 4 µM against S. aureus .

Anticancer Activity

The anticancer properties of imidazolidine derivatives have also been explored:

  • Cytotoxic Effects : Research indicates that the compound demonstrates cytotoxic effects on various cancer cell lines, including melanoma cells. In vitro studies revealed that it could inhibit cell proliferation effectively, suggesting potential as an anticancer agent .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, possibly through the activation of specific signaling pathways that lead to cell death .

Case Studies

  • Antibacterial Evaluation : A study conducted on a series of furan derivatives, including this compound, found that it inhibited bacterial growth significantly compared to control groups. The study employed various assays to confirm the antibacterial efficacy .
  • Anticancer Research : In a recent investigation into the effects of imidazolidine derivatives on cancer cells, this compound was shown to have a notable impact on reducing cell viability in melanoma models, supporting its potential use in cancer therapy .

Research Findings Summary Table

Biological ActivityTarget Organisms/CellsMIC Values (µM)Reference
AntibacterialStaphylococcus aureus20 - 40
Escherichia coli40 - 70
AnticancerMelanoma CellsIC50: Not specified

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